1-Thio-alpha-tocopherol

bond dissociation enthalpy antioxidant thermodynamics EPR equilibration

Researchers requiring a vitamin E analog for mechanistic antioxidant studies often find that standard tocopherols cannot deconvolute chain-breaking from peroxide-decomposing activities. 1-Thio-α-tocopherol solves this by offering a sulfur-substituted chroman core that quantitatively attenuates radical-trapping while gaining hydroperoxide-decomposing capability. • Radical-trapping rate: k_inh = 2.6 × 10⁶ M⁻¹s⁻¹ vs 6.4 × 10⁶ for α-tocopherol • 75 nm red-shifted phenoxyl radical (488 nm) enables interference-free kinetic monitoring • In vivo biopotency 0.22× vs RRR-α-tocopheryl acetate-ideal as partially active control Supplied with full analytical documentation. Inquire for bulk pricing.

Molecular Formula C31H52O2S
Molecular Weight 488.8 g/mol
CAS No. 133869-30-4
Cat. No. B165404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Thio-alpha-tocopherol
CAS133869-30-4
Synonyms1-thio-alpha-tocopherol
Molecular FormulaC31H52O2S
Molecular Weight488.8 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(CCC(S2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1OC(=O)C)C)C
InChIInChI=1S/C31H52O2S/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22-,23-,31-/m1/s1
InChIKeyPHDCNCCBUMXPPQ-CEFNRUSXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Thio-alpha-tocopherol: Sulfur-Containing Vitamin E Analog


1-Thio-alpha-tocopherol (CAS 133869-30-4) is a synthetic sulfur-containing analogue of α-tocopherol (vitamin E) in which the oxygen atom at the C1 position of the chromanol ring is replaced by sulfur, creating a thiochroman-6-ol scaffold [1]. First synthesized as a mechanistic probe to dissect the contribution of the heteroatom to α-tocopherol’s chain-breaking antioxidant activity, the compound retains the lipophilic phytyl tail but exhibits fundamentally altered radical-stabilization properties [2]. It is catalogued as a MeSH Supplementary Concept (Unique ID C069299) and is primarily used in academic and industrial research settings to benchmark structure–activity relationships in tocopherol chemistry rather than as a therapeutic or nutritional agent [3].

M Mechanistic probe for chalcogen-substitution effects in antioxidant pathways
D Divergent radical-trapping kinetics vs. classical vitamin E analogs
S Spectroscopic handle for orthogonal detection (UV-vis, EPR) in mixed systems

1-Thio-alpha-tocopherol: Why Substitution Fails


The O→S isosteric replacement is not a conservative modification. It fundamentally alters three interdependent properties that dictate experimental utility: (i) the O–H bond dissociation enthalpy (BDE) is increased by ~1.8 kcal mol⁻¹, making the phenolic hydrogen less readily abstractable [1]; (ii) the inhibition rate constant (kᵢₙₕ) against peroxyl radicals drops to approximately one third that of α-tocopherol [2]; and (iii) the sulfur atom introduces a non-planar thiochroman ring geometry that reduces conjugative stabilization of the phenoxyl radical, a feature absent in oxygen-containing tocopherols [1]. Consequently, replacing 1-thio-α-tocopherol with α-tocopherol or its acetate/succinate esters in quantitative structure–activity relationship (QSAR) studies, in vivo vitamin E bioassays, or antioxidant mechanism investigations would yield non-comparable data and invalidate the kinetic/thermodynamic framework under evaluation.

1-Thio-α-tocopherol
Generic α-Tocopherol
Sulfur substitution reduces conjugative stabilization, altering radical-trapping kinetics
Full conjugative stabilization via para‑oxygen lone pair supports canonical chain‑breaking
Sub‑stoichiometric peroxyl radical trapping; competing radical‑consuming pathways
Stoichiometric 2‑peroxyl‑radical trapping per molecule
Reported secondary hydroperoxide‑decomposing capability via sulfur
No hydroperoxide‑decomposing function; single‑mode chain‑breaking antioxidant

1-Thio-alpha-tocopherol: Differentiation Evidence


In Vivo Biopotency: Rat Curative Myopathy Bioassay

The O–H bond dissociation enthalpy (BDE) of 1-thio-α-tocopherol was determined by EPR equilibration technique to be 78.9 kcal mol⁻¹, approximately 1.8 kcal mol⁻¹ higher than that of α-tocopherol measured under the same conditions [1]. This elevation is attributed to the loss of conjugative stabilization of the phenoxyl radical caused by the increased non-planarity of the thiochroman ring relative to the aromatic system [1].

In vivo biopotency
Head-to-head
Relative activity: 0.22 vs. RRR-α-tocopheryl acetate (1.0); 0.33 vs. all-rac-α-tocopheryl acetate
Supports model-response endpoint interpretation for attenuated vitamin E function
Rat curative myopathy assay; acetate ester forms; plasma pyruvate kinase endpoint
bond dissociation enthalpy antioxidant thermodynamics EPR equilibration

In Vitro Radical-Trapping Antioxidant Activity

The bimolecular rate constant for reaction with peroxyl radicals (kᵢₙₕ), measured by inhibited autoxidation of styrene or cumene in chlorobenzene at 30 °C, was determined as 1.1 × 10⁶ M⁻¹ s⁻¹ for all-rac-1-thio-α-tocopherol, which is approximately one third of the kᵢₙₕ of α-tocopherol (~3.2 × 10⁶ M⁻¹ s⁻¹) under identical conditions [1][2]. This ~2.5-fold slower reaction rate is consistent with the elevated BDE and reduced radical stabilization [1].

In vitro radical trapping
Head-to-head
Relative activity: 0.41 vs. α-tocopherol free phenol (1.0)
Reflects elevated O–H bond dissociation enthalpy and attenuated chain-breaking kinetics
Inhibited autoxidation; peroxyl radical trapping; free phenol forms
inhibited autoxidation chain-breaking antioxidant kinh

UV-Vis Absorption of Phenoxyl Radicals

The vitamin E activity of all-rac-1-thio-α-tocopheryl acetate was quantified in the rat curative myopathy bioassay by measuring the reduction of plasma pyruvate kinase levels in vitamin E-deficient rats [1]. The thio analog exhibited only 0.22 times the activity of RRR-α-tocopheryl acetate, corresponding to approximately 0.33 times the activity of all-rac-α-tocopheryl acetate (the reference synthetic standard) [1]. This in vivo ratio (0.33:1.0) closely parallels the in vitro antioxidant activity ratio of 0.41:1.0 for the corresponding free phenols, establishing a direct link between chemical antioxidant potency and in vivo vitamin E function [1].

UV-vis radical absorption
Head-to-head
λ_max 488 nm (thiotocopheroxyl) vs. 413 nm (α-tocopheroxyl); 75 nm red shift
Enables wavelength-selective radical monitoring in competitive systems
Photolytic generation; organic solvent; ambient temperature
vitamin E bioactivity curative myopathy bioassay in vivo relative potency

Peroxyl Radical Trapping Stoichiometry

The in vitro antioxidant activity of the free phenol form of 1-thio-α-tocopherol, measured against α-tocopherol as reference, yielded a ratio of 0.41:1.0 [1]. This value was derived from the same EPR, ENDOR, and UV-visible spectroscopic characterization of the phenoxyl radicals that established the BDE and kinetic differences [2][3]. The 0.41 ratio aligns with the independently measured kinh ratio and the BDE elevation, providing multi-method convergence [1].

Radical stoichiometry
Head-to-head
n = 1.0–1.8 peroxyl radicals trapped per molecule (vs. 2.0 for α-tocopherol)
Indicates divergent chain-breaking efficiency and competing radical pathways
AIBN-initiated styrene autoxidation at 30 °C; oxygen uptake method
in vitro antioxidant activity relative antioxidant potency phenoxyl radical

EPR g-Value Shift

The computed octanol-water partition coefficient (XLogP3-AA) for 1-thio-α-tocopherol is 11.3, compared to 10.7 for α-tocopherol [1][2]. The ~0.6 log unit increase reflects the greater polarizability and slightly larger molar volume of sulfur relative to oxygen, and while not directly a measure of antioxidant function, this shift in lipophilicity influences membrane partitioning, protein binding, and extraction efficiency in analytical workflows [1].

EPR g-value shift
Head-to-head
Δg = +0.0008 (thiochromanoxyl vs. chromanoxyl); similar hyperfine splittings
Reflects sulfur spin–orbit coupling effect on radical electronic structure
EPR with in situ photolysis; organic solvent
lipophilicity partition coefficient bioavailability prediction

Thiochroman Ring Non-Planarity and Attenuated Radical Stabilization

X-ray crystallographic and DFT computational analyses reveal that the replacement of oxygen by sulfur in the chroman ring introduces a greater deviation of the condensed heterocyclic ring from coplanarity with the aromatic ring [1]. This geometric distortion reduces the orbital overlap that stabilizes the phenoxyl radical formed after H-atom donation, providing a structural rationale for the observed BDE increase and kinh decrease [1]. In contrast, the oxygen‑containing chroman ring of α-tocopherol maintains near‑coplanarity, maximizing conjugative stabilization [1][2].

conformational analysis phenoxyl radical stabilization DFT calculations

1-Thio-alpha-tocopherol: Application Scenarios


Mechanistic Probe for Radical-Trapping vs. Signaling

1-Thio-α-tocopherol serves as a structurally precise O→S isostere that enables researchers to isolate the electronic and geometric contributions of the heteroatom to phenoxyl radical stabilization. The well-characterized BDE increase (+1.8 kcal mol⁻¹) and ~3‑fold reduction in kᵢₙₕ relative to α-tocopherol make it the reference compound for systematic comparisons across the O/S/Se/Te chalcogen series. Procurement is justified when the experimental design requires a single-atom perturbation that yields quantifiable thermodynamic and kinetic shifts without altering the phytyl tail or methylation pattern .

Orthogonal Spectroscopic Detection for Radical Kinetics

With an in vivo vitamin E activity of only 0.22× that of RRR-α-tocopheryl acetate (0.33× all-rac-α-tocopheryl acetate) in the rat curative myopathy bioassay , all-rac-1-thio-α-tocopheryl acetate is uniquely suited as a low-activity control compound when calibrating dose–response relationships for novel vitamin E analogs. The close correspondence between the in vitro (0.41:1.0) and in vivo activity ratios allows researchers to benchmark new compounds against a well-characterized attenuated standard, reducing the need for separate chemical antioxidant assays in preliminary screening cascades.

EPR Spin-Trapping for Radical Stabilization Studies

The higher computed XLogP3 of 11.3 vs. 10.7 for α-tocopherol results in slightly longer retention on reversed-phase HPLC columns and distinct mass spectrometric fragmentation due to the sulfur atom’s isotopic signature. These properties make 1-thio-α-tocopherol a suitable internal standard for LC-MS/MS methods quantifying endogenous tocopherols in lipid extracts, provided the method validation accounts for the ~0.6 log unit lipophilicity difference .

Application
Selection Property
Validation Focus
Antioxidant signaling pathway study
Differential radical-trapping vs. classical vitamin E activity profile
Model-response endpoints (e.g., pyruvate kinase, gene expression)
Competitive radical kinetics by UV-vis
Distinct phenoxyl radical absorption band with spectral separation
Wavelength-selective monitoring in mixed antioxidant systems
EPR spin-distribution investigations
Sulfur-specific g-value shift (spin–orbit coupling signature)
Radical electronic structure and chalcogen-substituent effect studies
Bimodal antioxidant mechanism deconvolution
Combined chain-breaking and peroxide-decomposing profile
Antioxidant pathway differentiation assays and stoichiometric validation
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